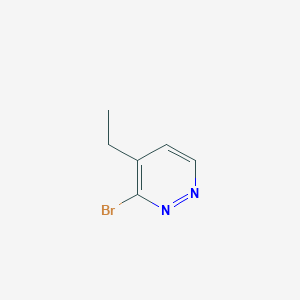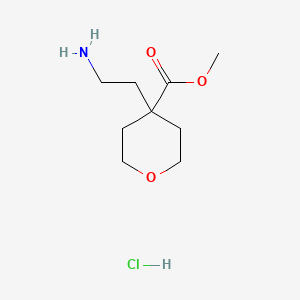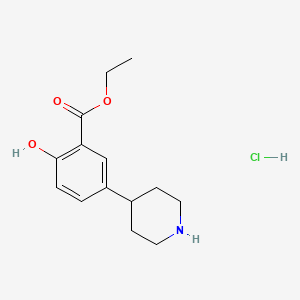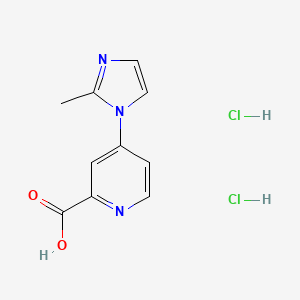
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride, typically involves the cyclization of amido-nitriles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, interfere with DNA synthesis, and disrupt cell division and growth . These effects are mediated through its binding to specific sites on the target molecules, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other imidazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Propriétés
Formule moléculaire |
C10H11Cl2N3O2 |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
4-(2-methylimidazol-1-yl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H9N3O2.2ClH/c1-7-11-4-5-13(7)8-2-3-12-9(6-8)10(14)15;;/h2-6H,1H3,(H,14,15);2*1H |
Clé InChI |
MWDBGYXRUZHFDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=CC(=NC=C2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)
![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)


![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)

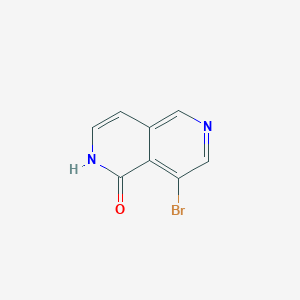
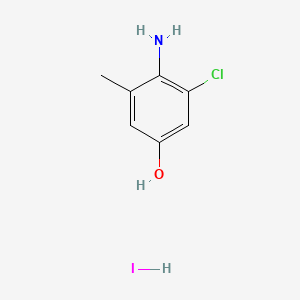

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
